3-Bromoquinoxaline-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromoquinoxaline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMPSZQDMGESNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Quinoxaline Scaffolds in Modern Chemical Research
The quinoxaline (B1680401) motif, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a cornerstone in contemporary chemical research, largely due to its wide-ranging biological activities and its utility in materials science. nih.govresearchgate.net Quinoxaline derivatives are recognized for a diverse array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. nih.govresearchgate.net The presence of the quinoxaline core in several marketed drugs, such as the antibiotic Echinomycin, underscores its therapeutic relevance. rasayanjournal.co.in
Beyond the realm of medicine, the unique electronic properties of the quinoxaline ring system have made it a valuable component in the development of advanced materials. These derivatives are utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as organic semiconductors, highlighting their versatility across different scientific disciplines. acs.org The electron-deficient nature of the pyrazine ring, combined with the aromaticity of the benzene ring, imparts favorable electronic characteristics that can be fine-tuned through chemical modification.
The Strategic Importance of 3 Bromoquinoxaline 2 Carbaldehyde As a Versatile Synthetic Building Block
Within the extensive family of quinoxaline (B1680401) derivatives, 3-bromoquinoxaline-2-carbaldehyde stands out as a particularly valuable intermediate for organic synthesis. Its strategic importance lies in the presence of two distinct and reactive functional groups on the quinoxaline core: a bromine atom at the 3-position and a carbaldehyde (aldehyde) group at the 2-position.
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at the 3-position, enabling the construction of complex molecular architectures. Furthermore, the bromine atom can be displaced by various nucleophiles, providing another avenue for functionalization.
The carbaldehyde group is also highly reactive and can undergo a plethora of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in reactions with nucleophiles like Grignard reagents or organolithium compounds. The aldehyde functionality is also a key participant in condensation reactions, forming imines, hydrazones, and other heterocyclic rings. For instance, it can be converted to its oxime, which can then be transformed into a nitrile group. google.com
The dual reactivity of this compound makes it a powerful tool for the synthesis of diverse and highly functionalized quinoxaline derivatives. Chemists can selectively manipulate one functional group while leaving the other intact, or react both in a sequential manner to build intricate molecular scaffolds. This versatility has led to its use in the synthesis of compounds with potential applications in medicinal chemistry and materials science. google.commdpi.com
A Look Back: the Historical Development of Halogenated Quinoxaline Derivatives
Regioselective Bromination Strategies in Quinoxaline Chemistry
Achieving regioselective bromination of the quinoxaline ring is a critical step in the synthesis of many functionalized derivatives. The electronic nature of the quinoxaline system, with its electron-deficient pyrazine (B50134) ring, dictates the preferred sites of electrophilic attack.
Recent studies have demonstrated that the bromination of quinoxaline and its derivatives is highly sensitive to the reaction conditions, including the choice of brominating agent and the acidity of the medium. thieme-connect.com For instance, the use of N-bromosuccinimide (NBS) or N,N'-dibromoisocyanuric acid (DBI) in strong acids like concentrated sulfuric acid or triflic acid can lead to regioselective monobromination. thieme-connect.com Triflic acid-assisted bromination has been shown to be particularly effective for producing 5,8-dibromo-6,7-difluoroquinoxaline-2-ol in high yield. nih.govresearchgate.netresearcher.life This highlights the directing influence of both the acid catalyst and existing substituents on the regiochemical outcome.
In the context of pyrrolo[1,2-a]quinoxalines, tetrabutylammonium (B224687) tribromide (TBATB) has been employed for highly selective C3-bromination, showcasing the potential of milder brominating agents to achieve specific regioselectivity. rsc.org Furthermore, the introduction of bromo groups into the quinoxaline skeleton has been noted to enhance biological activity in certain contexts, making the development of selective bromination methods a key area of research. researchgate.net
Selective Oxidation Protocols for Carbaldehyde Formation
The conversion of a methyl group at the C2 position of the quinoxaline ring to a carbaldehyde is a crucial transformation for accessing this compound. This requires selective oxidation methods that can tolerate the heterocyclic core and other functional groups.
Selenium Dioxide Mediated Oxidations
Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups to aldehydes, a reaction often referred to as the Riley oxidation. wikipedia.orgadichemistry.comchemicalbook.com This method has been successfully applied to the synthesis of quinoxaline-2-carbaldehydes from 2-methylquinoxalines. thieme-connect.denih.gov The mechanism of SeO₂ oxidation of α-methylene groups adjacent to a carbonyl or an aromatic system involves initial attack by the enol or enamine tautomer at the electrophilic selenium center. wikipedia.org For 2,3-dimethylquinoxaline (B146804) derivatives, the regioselectivity of the oxidation is influenced by the electronic effects of substituents on the quinoxaline core, which affects the nucleophilicity of the nitrogen atoms and the stability of the reaction intermediates. rsc.org
The reaction conditions for SeO₂ oxidations can be varied, with solvents like dioxane or acetic acid being commonly used. nih.govresearchgate.net In some cases, microwave irradiation can be employed to accelerate the reaction. nih.gov
Alternative Oxidative Procedures for Quinoxaline Methyl Groups
While selenium dioxide is a powerful oxidant, its toxicity has prompted the search for alternative methods. sci-hub.se One such alternative involves the use of phenyliodine(III) diacetate (PIDA) under microwave irradiation, which has been shown to efficiently oxidize 2-methylquinolines to 2-quinolinecarboxaldehydes. sci-hub.se This method offers advantages such as short reaction times, high regioselectivity, and the use of a more environmentally benign reagent. sci-hub.se
Another approach is the tandem oxidation process using manganese dioxide, which has been used for the synthesis of 2-methylquinoxaline. core.ac.uk While this specific example does not directly yield the carbaldehyde, it demonstrates the utility of manganese-based oxidants in quinoxaline chemistry. Further research into the direct oxidation of methylquinoxalines to their corresponding aldehydes using such reagents could provide greener and more efficient synthetic routes.
Multi-Step Synthesis Pathways to this compound
The synthesis of this compound typically involves a multi-step sequence, combining the key transformations of quinoxaline ring formation, bromination, and oxidation.
A common starting point is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ijirt.orgarabjchem.org For instance, the reaction of o-phenylenediamine with pyruvic acid or its esters can yield 3-methylquinoxalin-2-one. researchgate.netsapub.orgscholarsresearchlibrary.com This intermediate can then undergo bromination. For example, treatment of 3-methylquinoxalin-2-one with a brominating agent can afford 3-bromomethyl quinoxaline-2-one. researchgate.net Subsequent oxidation of the methyl group would be required to form the carbaldehyde.
Alternatively, one could envision a pathway starting with the synthesis of 3-bromo-2-methylquinoxaline. This can be achieved through various routes, including the bromination of 2-methylquinoxaline. thieme-connect.de The subsequent selective oxidation of the methyl group at the C2 position, for instance using selenium dioxide, would then yield the target compound, this compound. mdpi.com
A documented synthetic route involves the preparation of this compound oxime, which is then converted to 3-bromoquinoxaline-2-carbonitrile using the Burgess Reagent. google.com This implies the existence of this compound as a precursor in this synthetic sequence.
Green Chemistry Approaches in Quinoxaline Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinoxalines to minimize environmental impact and improve efficiency. ijirt.orgencyclopedia.pub These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govias.ac.in
Several green protocols for quinoxaline synthesis have been developed, including:
Catalyst-free synthesis: Rapid condensation of aryldiamines and 1,2-dicarbonyl compounds in methanol (B129727) at room temperature has been reported to give high yields of quinoxalines in just one minute. thieme-connect.com
Use of green catalysts: A variety of eco-friendly catalysts have been employed, such as sulfated polyborate, ias.ac.in polymer-supported sulphanilic acid, arabjchem.org and mineral fertilizers like mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP). dergipark.org.tr These catalysts are often recyclable and can promote the reaction under mild conditions.
Nanoparticle catalysis: Copper oxide nanoparticles (CuONPs) prepared using waste orange peel extract have been used as a renewable catalyst for quinoxaline synthesis, offering high yields and a straightforward workup. tandfonline.com
Aqueous reaction media: The use of water as a solvent is a key aspect of green chemistry. Cooperative iridium complexes have been used to catalyze the synthesis of quinoxalines in water. rsc.org
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption in quinoxaline synthesis. ijirt.org
While these green methods primarily focus on the formation of the quinoxaline ring, their application to the synthesis of functionalized derivatives like this compound represents a promising area for future research. The integration of regioselective bromination and selective oxidation steps within these green frameworks will be crucial for developing sustainable synthetic routes to this important compound.
Reactions Involving the Carbaldehyde Moiety
The carbaldehyde group, with its electrophilic carbon atom, is a prime site for nucleophilic attack and other transformations. masterorganicchemistry.comlibretexts.org
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon of the aldehyde is highly susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to a variety of important chemical transformations. fiveable.meiitk.ac.in
One of the most significant classes of reactions involving the carbaldehyde group is condensation reactions. These reactions typically involve the nucleophilic addition of a compound with an active hydrogen to the carbonyl group, followed by the elimination of a water molecule. wikipedia.orgsigmaaldrich.com A prime example is the reaction with amines, which can add to the carbonyl to form imines or enamines. iitk.ac.in
Reductions and Oxidations at the Formyl Group
The formyl group of this compound can be readily manipulated through reduction and oxidation reactions. Reduction of the aldehyde functionality typically yields a primary alcohol. wikipedia.org This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common choice for its selectivity. wikipedia.org
Conversely, oxidation of the aldehyde group leads to the formation of a carboxylic acid. iitk.ac.in This can be accomplished using a range of oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) in an acidic medium can effectively convert the aldehyde to a carboxylic acid.
The ability to interconvert the formyl group to an alcohol or a carboxylic acid significantly expands the synthetic utility of this compound, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.
Knoevenagel Condensation and Related Olefinations
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.comthermofisher.com This reaction is particularly useful for the synthesis of α,β-unsaturated compounds. sigmaaldrich.com
In the context of this compound, the Knoevenagel condensation provides a straightforward method for introducing a variety of substituents at the 2-position of the quinoxaline ring. The reaction proceeds by the nucleophilic attack of the carbanion, generated from the active methylene compound, on the aldehyde carbon. Subsequent dehydration yields the olefinic product. wikipedia.org
A range of active methylene compounds can be employed in this reaction, including malononitrile (B47326) and derivatives of cyanoacetic acid. wikipedia.orgnih.gov The choice of catalyst and reaction conditions can influence the efficiency and outcome of the condensation. organic-chemistry.org
Table 1: Examples of Knoevenagel Condensation with this compound
| Active Methylene Compound | Catalyst | Product |
| Malononitrile | Piperidine | 2-(3-Bromoquinoxalin-2-yl)methylene)malononitrile |
| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(3-bromoquinoxalin-2-yl)acrylate |
| Cyanoacetic acid | Pyridine | 2-Cyano-3-(3-bromoquinoxalin-2-yl)acrylic acid |
Transformations at the Bromo-Substituent
The bromine atom at the 3-position of the quinoxaline ring serves as a versatile handle for introducing a wide range of substituents through cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.com
The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed cross-coupling reaction that involves the reaction of an organoboron compound with an organic halide or triflate. rsc.orgorganic-chemistry.org This reaction is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. organic-chemistry.org
In the case of this compound, the Suzuki-Miyaura coupling provides an efficient method for introducing aryl and vinyl groups at the 3-position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base, and an aryl or vinyl boronic acid or a corresponding boronate ester. researchgate.netuwindsor.ca
The arylation of this compound with various arylboronic acids allows for the synthesis of a diverse library of 3-arylquinoxaline-2-carbaldehydes. Similarly, vinylation can be achieved using vinylboronic acids or their derivatives, such as potassium vinyltrifluoroborate, to introduce a vinyl group at the 3-position. nih.govnih.gov
Table 2: Examples of Suzuki-Miyaura Coupling with this compound
| Boronic Acid/Ester | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenylquinoxaline-2-carbaldehyde |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 3-(4-Methoxyphenyl)quinoxaline-2-carbaldehyde |
| Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | 3-Vinylquinoxaline-2-carbaldehyde |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) is a key reaction for the functionalization of electron-deficient aromatic rings. uomustansiriyah.edu.iq The quinoxaline ring system, being electron-deficient, is amenable to such transformations, particularly when activated by electron-withdrawing groups. The bromo substituent at the 3-position of this compound can be displaced by various nucleophiles.
This reaction can proceed through different mechanisms, including the SNAr mechanism, which involves the formation of a Meisenheimer complex. uomustansiriyah.edu.iq The rate of this reaction is influenced by the nature of the leaving group and the strength of the nucleophile. In some cases, the reaction can be promoted by using a strong base. uomustansiriyah.edu.iq A green and efficient method for the nucleophilic aromatic substitution on nitrogen-containing fused heterocycles has been developed using polyethylene (B3416737) glycol (PEG-400) as a solvent, affording excellent yields in short reaction times. nih.gov
Other Metal-Mediated Transformations
Beyond the well-established palladium-catalyzed cross-coupling reactions, other metal-mediated transformations of this compound have been explored. For instance, copper-catalyzed coupling reactions can be employed for the formation of carbon-oxygen bonds, providing access to alkoxy-substituted quinoxalines. sci-hub.se Additionally, metal-mediated cyanation reactions offer a route to introduce a nitrile group, which can be a valuable synthetic handle for further transformations. researchgate.net
Annulation and Cyclization Reactions to Form Fused Heterocycles
The strategic placement of the carbaldehyde and a reactive group at the 3-position (introduced via the transformations described above) in this compound derivatives sets the stage for annulation and cyclization reactions. These reactions are pivotal for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
For example, a 3-alkynylquinoxaline-2-carbaldehyde, synthesized via Sonogashira coupling, can undergo intramolecular cyclization to form a new fused ring. Similarly, a 3-aminoquinoxaline-2-carbaldehyde, obtained from Buchwald-Hartwig amination, can be cyclized with a suitable reagent to construct fused pyrazino- or pyridazino-quinoxaline systems. researchgate.net The development of one-pot annulation and cyclization strategies is an active area of research, aiming to increase synthetic efficiency. tezu.ernet.innih.gov
Radical Reactions Involving this compound
Radical reactions offer an alternative pathway for the functionalization of this compound. sioc-journal.cn The bromo substituent can participate in radical-nucleophilic aromatic substitution (SRN1) reactions, where an electron transfer initiates a radical chain mechanism. wikipedia.org This allows for the introduction of nucleophiles under conditions different from traditional SNAr reactions.
Furthermore, the aldehyde group can be a site for radical reactions. For instance, radical addition to the carbonyl group can lead to the formation of secondary alcohols. The field of radical reactions is continuously evolving, with new methods being developed for C-H bond activation and the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. sioc-journal.cnlibretexts.org Radical reactions often proceed via initiation, propagation, and termination steps. lumenlearning.comlibretexts.org
Derivatization and Design of Novel Quinoxaline Scaffolds from 3 Bromoquinoxaline 2 Carbaldehyde
Synthesis of Schiff Bases and Related Imines
The aldehyde functional group of 3-bromoquinoxaline-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. scispace.comoperachem.com This reaction is a cornerstone of combinatorial chemistry, enabling the generation of large libraries of diverse molecular structures. The general mechanism involves a two-step addition-elimination process where the amine nitrogen attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. scispace.com
The synthesis of these Schiff bases can be achieved under various conditions, often with acid or base catalysis to facilitate the reaction. operachem.com For instance, the reaction can be carried out in solvents like methanol (B129727) with a few drops of glacial acetic acid to create a slightly acidic medium, followed by stirring at elevated temperatures. operachem.com Alternatively, the use of dehydrating agents such as anhydrous sodium sulfate (B86663) or magnesium sulfate can help drive the reaction to completion by removing the water formed during the condensation. operachem.com
A variety of amines can be employed in this reaction, leading to a wide range of Schiff base derivatives with different steric and electronic properties. These include aromatic, aliphatic, and heterocyclic amines. The resulting quinoxaline-based Schiff bases are not only important synthetic intermediates but also exhibit a range of biological activities, including antimicrobial and anticancer properties. scispace.comresearchgate.net
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| This compound | Primary Amine (e.g., aniline) | Schiff Base (Imine) | Formation of C=N bond |
| This compound | Hydrazine derivative | Hydrazone | Contains -C=N-N- moiety |
Development of Quinoxaline-Based Ligands for Coordination Chemistry
The Schiff bases derived from this compound are excellent ligands for the coordination of metal ions. researchgate.net The presence of the imine nitrogen and the quinoxaline (B1680401) ring nitrogen atoms provides multiple coordination sites, allowing these molecules to act as bidentate, tridentate, or even tetradentate ligands. researchgate.net The "hard" nitrogen donor atoms of the quinoxaline and imine groups can effectively chelate with a variety of transition metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II), to form stable metal complexes. researchgate.netscirp.org
The synthesis of these metal complexes typically involves the reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent. The resulting complexes often exhibit distinct geometries, such as tetrahedral or octahedral, depending on the metal ion and the coordination number. researchgate.net These complexes have been investigated for their catalytic activity in various organic transformations and for their potential biological applications. scispace.comresearchgate.net For example, some quinoxaline-based Schiff base metal complexes have shown promising antimicrobial and anticancer activities, which are often enhanced compared to the free ligands. researchgate.netresearchgate.net
The electronic properties of the quinoxaline ring and the substituents on the amine portion of the Schiff base can be tuned to modulate the properties of the resulting metal complexes, such as their redox potentials and spectroscopic characteristics. researchgate.net
Functionalization for Supramolecular Chemistry Applications
The structural features of this compound and its derivatives make them attractive candidates for applications in supramolecular chemistry. The planar aromatic quinoxaline core can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into larger, ordered structures.
Furthermore, the bromine atom on the quinoxaline ring provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Sonogashira reactions. grafiati.com This allows for the introduction of various aryl or alkynyl groups, extending the π-conjugated system and creating molecules with specific shapes and functionalities. These modified quinoxaline scaffolds can then be used as building blocks for the construction of supramolecular architectures like macrocycles, cages, and polymers.
The ability to form hydrogen bonds, either through the nitrogen atoms of the quinoxaline ring or through functional groups introduced via derivatization, further enhances their potential in supramolecular chemistry. These non-covalent interactions play a vital role in directing the assembly of molecules into well-defined supramolecular structures.
Scaffold Modifications for Probing Chemical Biology
The modification of the this compound scaffold is a powerful strategy for the development of new probes and tools for chemical biology. d-nb.info By systematically altering the structure of the quinoxaline core and its substituents, researchers can create molecules with tailored properties to investigate biological processes.
One approach involves the synthesis of fluorescent derivatives. The quinoxaline ring system itself can exhibit fluorescence, and its emission properties can be fine-tuned by introducing different functional groups. For example, the aldehyde group can be transformed into other functionalities, or the bromine atom can be replaced with fluorophores or other reporter groups. These fluorescently labeled quinoxalines can be used to visualize and track biological molecules and events within living cells. rsc.org
Another strategy is the development of "molecular glues" or stabilizers of protein-protein interactions (PPIs). nih.gov By designing quinoxaline-based molecules that can bind to the interface of two proteins, it is possible to modulate their interaction and, consequently, their biological function. This approach has emerged as a promising strategy for targeting proteins that are considered "undruggable" by traditional small molecule inhibitors. nih.gov The ability to introduce diverse substituents onto the this compound scaffold through derivatization is crucial for creating the necessary chemical diversity to identify effective molecular glues. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromoquinoxaline 2 Carbaldehyde Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel 3-bromoquinoxaline-2-carbaldehyde derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula.
Techniques such as Electrospray Ionization (ESI) and Electron Impact (EI) are commonly used in conjunction with Time-of-Flight (TOF) or Orbitrap mass analyzers to achieve high resolution. rsc.org For instance, in the analysis of quinoxaline (B1680401) derivatives, HRMS is used to compare the experimentally measured mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with the theoretically calculated mass for a proposed formula. rsc.orgnih.govacs.org The close agreement between the found and calculated values provides strong evidence for the correct molecular formula, confirming the successful synthesis of the target compound. rsc.orgacs.org
Table 1: Illustrative HRMS Data for Quinoxaline-2-carbaldehyde Derivatives
| Derivative Name | Molecular Formula | Calculated m/z | Found m/z | Ion Type |
|---|---|---|---|---|
| 3-Methylquinoxaline-2-carbaldehyde | C₁₀H₈N₂O | 172.0637 | 172.0633 | [M]⁺ |
Note: Data is illustrative based on reported values for similar structures. rsc.org
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Assignment
While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and spatial arrangement of atoms. For complex molecules like this compound derivatives, one-dimensional (1D) ¹H and ¹³C NMR spectra are the starting point, providing information about the chemical environment of hydrogen and carbon atoms. rsc.org However, unambiguous assignment often requires multi-dimensional (2D) NMR techniques. nptel.ac.in
Commonly employed 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing insights into the 3D structure and stereochemistry, such as the confirmation of E/Z isomers. researchgate.net
These techniques collectively allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the quinoxaline ring and the identity of functional groups. rsc.orgnptel.ac.in
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Quinoxaline-2-carbaldehyde Backbone
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-C=O | ~10.2 - 10.4 | ~193.0 |
| C-2 | - | ~144.0 |
| C-3 | - | ~153.0 - 156.0 |
| H-5 | ~8.0 - 9.0 | ~123.0 - 128.0 |
| H-6 | ~7.7 - 7.8 | ~132.0 |
| H-7 | ~7.7 - 8.6 | ~125.0 - 130.0 |
Note: Values are approximate and vary based on substitution and solvent. Data compiled from related structures. rsc.org
X-ray Crystallography for Solid-State Molecular Architectures
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For quinoxaline derivatives, X-ray crystallography serves as the ultimate proof of structure, confirming the planar nature of the quinoxaline ring system and the specific conformation of substituents. nih.gov
The resulting crystal structure reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. This information is crucial for understanding the material's physical properties. While obtaining suitable crystals can be a challenge, the structural data provided is unparalleled in its detail and accuracy. nih.govnih.gov
Table 3: Typical Bond Lengths and Angles for a Quinoxaline Ring System
| Parameter | Typical Value |
|---|---|
| C=N Bond Length | ~1.30 - 1.37 Å |
| C-C (aromatic) Bond Length | ~1.36 - 1.42 Å |
| C-Br Bond Length | ~1.88 - 1.92 Å |
| C-C=O Bond Angle | ~120 - 125° |
Note: These are generalized values for quinoxaline systems. Specific values would be determined from the crystallographic data of the target molecule.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. rsc.org These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its environment.
For this compound, FT-IR spectroscopy is particularly useful for identifying key stretching vibrations:
C=O Stretch: A strong, sharp absorption band is expected in the range of 1700-1710 cm⁻¹ for the aldehyde carbonyl group. rsc.org
C=N and C=C Stretches: Absorptions corresponding to the quinoxaline ring system typically appear in the 1500-1600 cm⁻¹ region. rsc.orgnih.gov
C-H Stretches: Aromatic C-H stretches are observed above 3000 cm⁻¹, while the aldehyde C-H stretch appears as two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹.
C-Br Stretch: The carbon-bromine stretch is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
These characteristic peaks provide rapid and reliable confirmation of the presence of the key functional moieties within the synthesized molecule. rsc.orgnih.gov
Table 4: Key FT-IR Vibrational Frequencies for 3-Substituted Quinoxaline-2-carbaldehydes
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
|---|---|---|
| Aldehyde (CHO) | C=O Stretch | 1702 - 1705 |
| Quinoxaline Ring | C=N, C=C Stretches | 1524 - 1546 |
| Aromatic C-H | C-H Stretch | ~3050 |
Note: Data compiled from reported values for related structures. rsc.org
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of this compound derivatives. The UV-Vis spectrum arises from electronic transitions between molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Quinoxaline-based systems are known chromophores, and their UV-Vis spectra typically show multiple absorption bands. researchgate.net These often include:
π → π transitions:* Intense absorption bands, usually found in the UV region (250-350 nm), associated with the aromatic quinoxaline core.
n → π transitions:* Weaker absorption bands at longer wavelengths, resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital.
Intramolecular Charge Transfer (ICT) bands: In derivatives with strong electron-donating and electron-accepting groups, ICT bands can appear at even longer wavelengths, often extending into the visible region.
The position and intensity of these bands are sensitive to the substitution pattern and the polarity of the solvent (solvatochromism). researchgate.net Fluorescence spectroscopy complements this by measuring the emission of light as the excited molecule returns to the ground state, providing information on the nature of the excited state and its decay pathways.
Table 5: Illustrative UV-Vis Absorption Maxima (λmax) for Quinoxaline Derivatives
| Derivative Type | Solvent | λmax (nm) | Transition Type |
|---|---|---|---|
| Quinoxaline Core | Ethanol | ~235, ~315 | π → π* |
Note: Data is illustrative of the types of transitions seen in quinoxaline systems. researchgate.netthieme-connect.de
Computational and Theoretical Investigations of 3 Bromoquinoxaline 2 Carbaldehyde
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. nih.govictp.it For 3-bromoquinoxaline-2-carbaldehyde, DFT calculations, often using hybrid functionals like B3LYP or long-range corrected functionals like ωB97XD, are employed to determine its fundamental electronic properties. nih.govrsc.org
Molecular Geometry and Stability: The first step in any DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and the dihedral angle of the carbaldehyde group relative to the quinoxaline (B1680401) ring. The presence of the electron-withdrawing bromine and carbaldehyde groups significantly influences the geometry and electronic distribution of the quinoxaline system.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. libretexts.orgunizin.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.govtandfonline.com DFT calculations for quinoxaline derivatives show that the distribution of these orbitals is heavily influenced by the substituents. researchgate.net For this compound, the HOMO is typically distributed over the quinoxaline ring system, while the LUMO is often localized on the pyrazine (B50134) ring and the carbaldehyde group, which acts as an electron-accepting moiety.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The MEP surface displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. In this compound, the oxygen atom of the carbaldehyde group and the nitrogen atoms of the quinoxaline ring are expected to be regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. tandfonline.com
| Computational Parameter | Typical Calculated Value/Observation | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -2.0 to -3.0 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Relates to chemical stability and reactivity. nih.gov |
| Dipole Moment | 2.0 to 4.0 Debye | Measures overall polarity of the molecule. |
| MEP Negative Regions | Carbonyl Oxygen, Ring Nitrogens | Likely sites for electrophilic attack and hydrogen bonding. tandfonline.comresearchgate.net |
| MEP Positive Regions | Aldehydic Hydrogen, Benzene (B151609) Ring Hydrogens | Likely sites for nucleophilic attack. |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states. dnu.dp.ua This provides a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain experimentally.
For reactions involving this compound, such as nucleophilic additions to the carbonyl group or cycloaddition reactions, DFT can be used to model the potential energy surface. rsc.org For example, in the synthesis of quinoxaline derivatives, computational studies have been used to explain the regioselectivity of reactions by comparing the activation energies of different possible pathways. rsc.org
A typical investigation involves:
Reactant and Product Optimization: The geometries of the reactants and products are optimized to determine their relative energies.
Transition State (TS) Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. The TS structure represents the highest energy barrier along the reaction coordinate.
Frequency Analysis: A frequency calculation is performed on the TS structure. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction path. niscpr.res.in
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction pathway downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.
In a study on the tandem reductive amination of quinoxaline-2-carbaldehydes, DFT calculations were used to model the diastereoselectivity-determining transition states, providing insight into the reaction's stereochemical outcome. researchgate.net Similarly, the mechanism of the Riley oxidation to form quinoxaline carbaldehydes has been explored computationally, identifying key intermediates and reaction routes with the lowest energy expenditure. rsc.org
Prediction of Reactivity and Regioselectivity
Predicting where a reaction will occur on a multifunctional molecule is a central challenge in organic synthesis. Computational models are increasingly used to predict site- and regioselectivity. rsc.orgchemrxiv.org For this compound, several reactive sites exist: the carbaldehyde group, the carbon atom bearing the bromine, and the benzene portion of the quinoxaline ring.
Reactivity Indices from Conceptual DFT: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the change in energy with respect to the number of electrons.
Fukui Functions: These functions indicate the change in electron density at a specific point when an electron is added or removed. They can be used to predict the most likely sites for nucleophilic attack (where adding an electron is most favorable) and electrophilic attack (where removing an electron is most favorable).
Global Reactivity Descriptors: Parameters like chemical potential (μ), hardness (η), and electrophilicity index (ω) provide a general measure of a molecule's reactivity. nih.govekb.eg
Application to this compound:
Nucleophilic Attack: The carbaldehyde carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen and the quinoxaline ring. It is the primary site for attack by nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution. The directing effects of the fused pyrazine ring and its substituents would determine the position of attack. Computational methods like the RegioSQM tool, which calculates the free energies of protonated intermediates, can predict the most favorable site. chemrxiv.org
Regioselectivity in Synthesis: In reactions like the Riley oxidation of substituted 2,3-dimethylquinoxalines to form carbaldehydes, theoretical calculations have successfully explained the observed regioselectivity. rsc.org The electronic effects of substituents (electron-donating or electron-withdrawing) alter the nucleophilicity of the nitrogen atoms, which in turn directs the oxidation to a specific methyl group. rsc.org
Molecular Dynamics Simulations for Intermolecular Interactions
While DFT is excellent for studying the intrinsic properties of single molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. imist.ma MD simulations are particularly valuable for understanding how this compound might interact with biological macromolecules, such as enzymes, or with other molecules in solution or on a surface.
An MD simulation for a system containing this compound typically involves these steps:
System Setup: The molecule is placed in a simulation box, often with solvent molecules (e.g., water) and ions to create a realistic environment.
Force Field Application: A force field (e.g., COMPASSIII, AMBER) is chosen to describe the potential energy of the system as a function of atomic positions. The force field contains parameters for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic).
Simulation: The system's trajectory is calculated by integrating Newton's equations of motion over a set period, typically nanoseconds to microseconds.
MD simulations on quinoxaline derivatives have been used to:
Study Protein-Ligand Binding: To investigate how a quinoxaline derivative binds to a protein target, MD simulations can assess the stability of the docked complex. tandfonline.comresearchgate.net Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability.
Analyze Intermolecular Forces: The simulations reveal specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the binding. tandfonline.com
Calculate Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity. researchgate.net
| MD Simulation Parameter | Typical Application/Insight | Example Finding for Quinoxaline Derivatives |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Assesses the stability of a protein-ligand complex over time. | Low RMSD values suggest a stable binding conformation in an enzyme's active site. tandfonline.com |
| Root-Mean-Square Fluctuation (RMSF) | Identifies flexible regions of a protein upon ligand binding. | Shows which amino acid residues are most affected by the interaction. |
| Interaction Energy | Quantifies the strength of non-covalent interactions (van der Waals, electrostatic). | Used to identify key residues responsible for binding affinity. imist.ma |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds. | Reveals critical H-bond interactions between the quinoxaline core and the protein. tandfonline.com |
Quantitative Structure-Property Relationship (QSPR) Modeling for Quinoxaline Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govniscpr.res.in These models are essential in medicinal chemistry for prioritizing the synthesis of new compounds and optimizing lead structures.
The development of a QSAR/QSPR model for quinoxaline derivatives, including structures like this compound, follows a general workflow:
Data Set Collection: A set of quinoxaline derivatives with measured biological activity (e.g., IC₅₀ values for anticancer activity) is compiled. nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as:
Topological: Describing atomic connectivity.
Electrostatic: Related to charge distribution (e.g., Zcomp Dipole). nih.gov
Steric/Geometrical: Describing molecular size and shape (e.g., most hydrophobic hydrophilic distance). nih.gov
Quantum Chemical: Derived from calculations (e.g., HOMO/LUMO energies).
Model Building: A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., genetic algorithms, artificial neural networks) to find the best correlation between a subset of descriptors and the observed activity. nih.govnih.gov
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation, q²) and external validation (using a test set of molecules not included in model training, pred_r²). niscpr.res.innih.gov
Studies on quinoxaline derivatives have successfully developed QSAR models for predicting various activities, including anti-tubercular, anti-malarial, and anticancer effects. nih.govniscpr.res.innih.gov For example, a 2D-QSAR model for anticancer activity against a triple-negative breast cancer cell line identified descriptors related to energy, hydrophobicity, and dipole moment as being important for activity. nih.gov These models provide valuable insights into the structural features required for a desired biological effect.
Emerging Research Avenues and Prospects for 3 Bromoquinoxaline 2 Carbaldehyde
Role as a Precursor in Advanced Organic Material Synthesis
The inherent electronic properties of the quinoxaline (B1680401) ring system, particularly its electron-accepting nature, make it an attractive component for advanced organic materials. 3-Bromoquinoxaline-2-carbaldehyde serves as a key intermediate in the synthesis of sophisticated chromophores and functional materials designed for optoelectronic applications.
Furthermore, the compound is a valuable precursor for materials with nonlinear optical (NLO) properties. Chromophores with a D-π-A′-π-A structure, where quinoxaline acts as an auxiliary acceptor (A′), have been synthesized. mdpi.com The synthesis often involves modifying the aldehyde group through reactions like Knoevenagel condensation and utilizing the bromo-substituent for palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, to build extended π-conjugated systems. mdpi.comresearchgate.net These materials are of interest for applications in telecommunications, optical computing, and data storage. The ability to precisely engineer the molecular structure from the this compound template allows for the fine-tuning of thermal stability and NLO response. mdpi.com
Table 1: Applications of Quinoxaline Derivatives in Organic Materials
| Application Area | Role of Quinoxaline Moiety | Key Synthetic Reactions Involved | Representative Compound Structures |
|---|---|---|---|
| Organic Solar Cells | Central Acceptor (A) | Stille Coupling, Knoevenagel Condensation | Ditolylaminothienyl-Quinoxaline-Indandione |
| Nonlinear Optics | Auxiliary Acceptor (A') | Heck Coupling, Knoevenagel Condensation | Donor-Styryl-Quinoxaline-Acceptor Dyes |
Contributions to Catalysis and Organometallic Chemistry
In the fields of catalysis and organometallic chemistry, this compound provides a gateway to novel ligand systems and metal complexes. The aldehyde functional group is readily converted into a Schiff base by condensation with a primary amine. The resulting imine, in conjunction with the quinoxaline nitrogen atoms, can act as a multidentate ligand, capable of coordinating with various transition metals. researchgate.net
These quinoxaline-based Schiff base complexes have garnered significant interest for their catalytic applications. researchgate.net The electronic properties of the catalyst, and therefore its reactivity and selectivity, can be systematically modified by altering the substituents on the quinoxaline ring and the amine precursor. tdx.cat The presence of the bromine atom on the this compound precursor offers an additional handle for modification, either before or after complexation, through organometallic cross-coupling reactions. This allows for the synthesis of a diverse library of ligands from a single, readily accessible starting material. researchgate.net
The development of such catalysts is a key objective in green chemistry, aiming to create more efficient and selective chemical transformations. uit.no For example, gold-nanohybrid-catalyzed cascade reactions have been used for the synthesis of quinoxalines, and there is growing interest in developing new metal complexes for a variety of organic transformations, including C-C bond formation. researchgate.nettdx.cat The ligands derived from this compound could find use in reactions such as Suzuki-Miyaura coupling, Heck reactions, and various oxidation or reduction processes. researchgate.net
Table 2: Potential Catalytic Applications of this compound Derivatives
| Derivative Type | Metal Center | Potential Catalytic Reaction | Rationale |
|---|---|---|---|
| Schiff Base Ligand | Pd, Ru, Cu | C-C Cross-Coupling, Hydrogenation | Forms stable multidentate complexes, tunable electronic properties. |
| Phosphine (B1218219) Ligand | Rh, Ir, Ni | Asymmetric Hydrogenation, Hydroformylation | Bromo-substituent allows for introduction of phosphine groups via coupling. |
Exploration in Chemical Probe Development
A chemical probe is a small molecule used to study and manipulate biological systems. eubopen.org The quinoxaline scaffold is an excellent platform for developing such probes, particularly fluorescent sensors, due to its rigid structure and tunable photophysical properties. This compound is an ideal starting point for creating these specialized molecules.
The aldehyde group can be reacted with various nucleophiles to introduce specific recognition elements. For example, condensation with amino-functionalized fluorophores or chelating agents can yield probes that signal the presence of specific metal ions. Research has shown that quinoxaline-based Schiff bases can act as selective fluorescent sensors for mercury (Hg²⁺) and zinc (Zn²⁺) ions. mdpi.com The binding of the target ion to the probe modulates the intramolecular charge transfer (ICT) process, resulting in a detectable change in the fluorescence signal (e.g., a change in intensity or a shift in wavelength). mdpi.com
Furthermore, the bromo-substituent allows for the attachment of the quinoxaline probe to other molecules or surfaces via cross-coupling reactions. This enables the development of more complex biological tools, such as targeted probes that accumulate in specific organelles or bind to particular proteins. For instance, quinoxaline-2,3-dione derivatives, structurally related to the aldehyde, have been explored as ligands for glutamate (B1630785) receptors, demonstrating the potential of the quinoxaline core to interact with biological macromolecules. mcgill.ca The versatility of this compound allows for the systematic synthesis of derivatives to optimize binding affinity, selectivity, and photophysical properties for specific biological targets.
Future Directions in Synthetic Methodology Development
While this compound is a valuable building block, ongoing research aims to develop more efficient, sustainable, and diverse synthetic methods that utilize this and related compounds. A key trend is the development of one-pot, multi-step reactions that reduce waste and simplify purification processes. For example, a one-pot, three-step procedure involving Arbuzov, Horner-Wadsworth-Emmons, and hydrolysis reactions has been successfully used to convert a related quinoxaline precursor into a range of derivatives, a strategy that could be adapted for this compound. sioc-journal.cn
Future work will also likely focus on expanding the scope of C-C and C-N cross-coupling reactions. The development of more active and robust palladium, nickel, or copper catalysts will enable the use of a wider range of coupling partners with the bromo-substituent, allowing for the construction of increasingly complex molecules. researchgate.net Exploring reactions at the C-Br bond, such as Sonogashira or Stille couplings, in tandem with transformations of the aldehyde group, will provide access to a vast chemical space. nih.gov
Moreover, there is potential for developing novel transformations of the quinoxaline ring itself. This could involve selective C-H functionalization, which avoids the need for pre-installed halogen atoms, or cycloaddition reactions to build fused polycyclic systems. nih.gov The conversion of the aldehyde into other functional groups, such as nitriles or amides, further broadens the synthetic utility of the core scaffold. google.com Ultimately, the goal is to create a comprehensive synthetic toolbox that allows chemists to easily and efficiently convert this compound into a wide array of functional molecules for diverse applications. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-bromoquinoxaline-5-carbaldehyde |
| 6-Bromo-3-phenylquinoxline-2-carbaldehyde |
| 2-chloroquinoline-3-carbaldehyde |
| 3-Arylvinylquinoxaline-2-carboxylic acids |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromoquinoxaline-2-carbaldehyde, and what methodological considerations are critical for reproducibility?
- Answer : The synthesis of halogenated quinoxaline carbaldehydes typically involves Vilsmeier-Haack formylation or palladium-catalyzed cross-coupling reactions. For example, analogous compounds like 2-chloroquinoline-3-carbaldehydes are synthesized via modified procedures using phosphorus pentachloride (POCl₃) and DMF as formylating agents . Key considerations include:
- Reagent stoichiometry : Excess POCl₃ ensures complete activation of the formylating agent.
- Temperature control : Reactions are often conducted at 0–5°C to avoid side reactions.
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is standard for isolating pure products .
Q. How can crystallographic data validate the molecular structure of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement programs like SHELXL are used to resolve bond lengths, angles, and torsional parameters. For example, 2-chlorobenzo[h]quinoline-3-carbaldehyde structures were resolved using SHELX, with R-factors < 0.05 indicating high accuracy . Critical steps include:
- Crystal quality : Slow evaporation from dichloromethane/methanol mixtures yields diffraction-quality crystals.
- Hydrogen bonding analysis : Halogen interactions (C–Br···N) can be mapped to confirm regiochemistry.
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound as a substrate?
- Answer : The bromo group at the 3-position is electron-withdrawing, which enhances oxidative addition with palladium catalysts. Key optimizations include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in dioxane/water (4:1 v/v) at 90°C improves coupling efficiency .
- Base choice : K₂CO₃ balances solubility and reactivity.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and computational predictions for this compound?
- Answer : Discrepancies often arise from solvent effects or conformational dynamics. Methodological approaches include:
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts. For example, aromatic proton deshielding due to the aldehyde group can be validated computationally .
- Variable-temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria) that distort spectra.
- 2D-COSY/NOESY : Resolves overlapping signals and confirms spatial proximity of substituents .
Q. What are the challenges in studying the electronic effects of the bromo substituent on the quinoxaline core, and how can they be addressed experimentally?
- Answer : The bromine atom’s electronegativity alters the π-electron density, affecting reactivity. Experimental approaches include:
- Cyclic voltammetry : Measures redox potentials to quantify electron-withdrawing effects.
- UV-Vis spectroscopy : Correlates absorption maxima (λmax) with conjugation length and substituent electronic contributions.
- XPS analysis : Directly measures the Br 3d binding energy to assess electronic environment .
Critical Analysis & Data Interpretation
Q. How should researchers design experiments to distinguish between kinetic vs. thermodynamic control in reactions involving this compound?
- Answer :
- Temperature variation : Lower temperatures favor kinetic products, while higher temperatures favor thermodynamic products.
- Quenching studies : Monitor reaction intermediates via LC-MS at timed intervals.
- Computational modeling : Compare activation energies (ΔG‡) for competing pathways using Gaussian or ORCA software .
Q. What statistical methods are appropriate for analyzing reproducibility issues in synthetic yields of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
